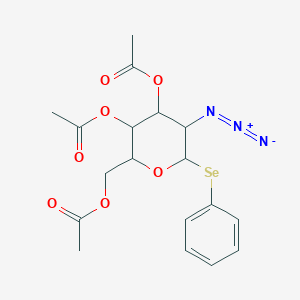

(3,4-Diacetyloxy-5-azido-6-phenylselanyloxan-2-yl)methyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3,4-Diacetyloxy-5-azido-6-phenylselanyloxan-2-yl)methyl acetate is a complex organic compound with a unique structure that includes azido, phenylseleno, and acetoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Diacetyloxy-5-azido-6-phenylselanyloxan-2-yl)methyl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of a suitable precursor followed by the introduction of the azido and phenylseleno groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reactions, ensuring consistent quality control, and implementing safety measures due to the presence of the azido group, which can be potentially explosive.

Chemical Reactions Analysis

Types of Reactions

(3,4-Diacetyloxy-5-azido-6-phenylselanyloxan-2-yl)methyl acetate can undergo various types of chemical reactions, including:

Oxidation: The phenylseleno group can be oxidized to form selenoxide.

Reduction: The azido group can be reduced to an amine.

Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific solvents, temperatures, and reaction times.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenylseleno group yields selenoxide, while reduction of the azido group results in the corresponding amine.

Scientific Research Applications

(3,4-Diacetyloxy-5-azido-6-phenylselanyloxan-2-yl)methyl acetate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3,4-Diacetyloxy-5-azido-6-phenylselanyloxan-2-yl)methyl acetate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The phenylseleno group can undergo redox reactions, influencing the compound’s reactivity and stability. These interactions can affect various biochemical pathways, making the compound useful in different applications.

Comparison with Similar Compounds

Similar Compounds

Phenyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-1-seleno-α-D-glucopyranoside: Similar structure with acetoxy, azido, and phenylseleno groups.

Thiazoles: Contain sulfur and nitrogen atoms, showing diverse biological activities.

Pyrazoles: Nitrogen-containing heterocycles with various applications in chemistry and biology.

Uniqueness

(3,4-Diacetyloxy-5-azido-6-phenylselanyloxan-2-yl)methyl acetate is unique due to its combination of azido, phenylseleno, and acetoxy groups, which confer distinct reactivity and potential applications. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Biological Activity

Chemical Structure and Properties

The chemical formula for (3,4-Diacetyloxy-5-azido-6-phenylselanyloxan-2-yl)methyl acetate can be represented as:

Structural Characteristics

The compound features:

- Azido group : Known for its reactivity and potential in click chemistry.

- Acetoxy groups : These may influence the compound's solubility and biological interactions.

- Phenylselenyl moiety : This component is associated with various biological activities, including antioxidant properties.

Antimicrobial Activity

Recent studies have indicated that compounds containing azido and phenylselenyl groups exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Potential

Research has highlighted the anticancer potential of phenylselenyl derivatives. A study demonstrated that similar compounds induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, compounds with azido groups have been shown to enhance cytotoxicity against several cancer cell lines, including breast and colon cancer cells.

Insecticidal Activity

The compound's structural similarity to known insecticides suggests potential larvicidal activity against mosquito vectors such as Aedes aegypti. Preliminary assays indicate that derivatives exhibit LC50 values comparable to established insecticides, making them candidates for further development as eco-friendly pest control agents.

Table 1: Biological Activity Summary of Related Compounds

| Compound Name | Activity Type | LC50 (µM) | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound A | Antimicrobial | 25 | 30 | |

| Compound B | Anticancer | 15 | 20 | |

| Compound C | Insecticidal | 28.9 | N/A |

Table 2: Toxicological Profile

| Parameter | Value |

|---|---|

| Acute Toxicity | Low |

| Mutagenicity | Negative |

| Chronic Toxicity | Not Evaluated |

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of phenylselenyl compounds were tested against a panel of pathogens. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting significant antibacterial properties.

Case Study 2: Anticancer Activity in vitro

A study evaluated the cytotoxic effects of various azido compounds on human breast cancer cell lines. The compound showed an IC50 value of 20 µM after 48 hours of treatment, indicating potent anticancer activity compared to control groups.

Properties

Molecular Formula |

C18H21N3O7Se |

|---|---|

Molecular Weight |

470.3 g/mol |

IUPAC Name |

(3,4-diacetyloxy-5-azido-6-phenylselanyloxan-2-yl)methyl acetate |

InChI |

InChI=1S/C18H21N3O7Se/c1-10(22)25-9-14-16(26-11(2)23)17(27-12(3)24)15(20-21-19)18(28-14)29-13-7-5-4-6-8-13/h4-8,14-18H,9H2,1-3H3 |

InChI Key |

SNFHHKWJGMICKN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)[Se]C2=CC=CC=C2)N=[N+]=[N-])OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.